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Compound of Interest

Compound Name: N-Methyl-o-phenylenediamine

Cat. No.: B1293956

CAS Number: 4760-34-3

This technical guide provides an in-depth overview of N-Methyl-o-phenylenediamine, a key
chemical intermediate in the pharmaceutical and chemical industries. The document details its
chemical and physical properties, provides comprehensive experimental protocols for its
synthesis and analysis, and illustrates its role in significant synthetic pathways. This guide is
intended for researchers, scientists, and professionals in drug development and chemical
synthesis.

Chemical and Physical Properties

N-Methyl-o-phenylenediamine, also known as 2-amino-N-methylaniline, is a yellow to red-
brown liquid at room temperature.[1][2] It is a versatile bifunctional molecule containing both a
primary and a secondary amine group, making it a valuable building block in organic synthesis.
Its properties are summarized in the table below.
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Property Value Source

CAS Number 4760-34-3 [LI[21031[41[5]

Molecular Formula C7H10N2 [11[31[41[5]

Molecular Weight 122.17 g/mol [1112][4]1[5]
Yellow to red to very dark

Appearance . [1][2]
brown liquid

Melting Point 22 °C [1][2]

N ) 252.4 °C at 760 mmHg; 123-

Boiling Point [11[2]
124 °C at 10 mmHg

Density 1.075 g/mL at 25 °C [2]

Refractive Index

n20/D 1.612

[1](2]

Flash Point 122.4 °C (closed cup) [1]
Solubility Soluble in water. [6]
pKa 6.17 £ 0.10 (Predicted) [1]

Synthesis Protocols

Several methods for the synthesis of N-Methyl-o-phenylenediamine have been reported,

primarily involving the methylation of an aniline derivative followed by the reduction of a nitro

group.

Method 1: Methylation of o-Nitroaniline and Subsequent

Reduction

This common industrial method involves a two-step process that offers good regioselectivity.[7]

Step 1: Synthesis of N-methyl-o-nitroaniline

e Materials: o-nitroaniline, acetone, potassium hydroxide (KOH), dimethyl sulfate.[1]
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e Procedure: 40.0 g (0.29 mol) of o-nitroaniline is mixed with 200 ml of acetone. 32 g (0.57
mol) of KOH is then added. 46 g (0.37 mol) of dimethyl sulfate is added dropwise. The
reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, 20.0
ml of ammonia water is added, and the acetone is removed by distillation. 200.0 ml of water
is then added to induce crystallization. The product is separated by filtration and dried to
yield N-methyl-o-nitroaniline.[1]

* Yield: 95.3% with a purity of >99%.[1]

Step 2: Reduction of N-methyl-o-nitroaniline to N-Methyl-o-phenylenediamine
Two primary reduction methods are employed:

o Catalytic Hydrogenation:

o Materials: N-methyl-o-nitroaniline, methanol, 10% Palladium on carbon (Pd/C), hydrogen
gas, thionyl chloride.[1]

o Procedure: 20.0 g (0.13 mol) of N-methyl-o-nitroaniline is mixed with 100 ml of methanol in
a hydrogenation reactor. 0.05 g of 10% Pd/C is added. The mixture is subjected to a
hydrogen pressure of 0.2-0.5 MPa at 30-35°C for approximately 3 hours. After the
reaction, the catalyst is filtered off. Thionyl chloride (17.8 g, 0.15 mol) is added dropwise to
the filtrate, which is then cooled to precipitate N-methyl-o-phenylenediamine
dihydrochloride.[1]

o Yield: 98.4%.[1]
 lron-Catalyzed Reduction:

o Materials: N-methyl-o-nitroaniline, ethanol, glacial acetic acid, reduced iron powder, thionyl
chloride.[1]

o Procedure: In a 500 ml reaction flask, 100 ml of ethanol, 5 ml of glacial acetic acid, and
21.8 g (0.39 mol) of reduced iron powder are stirred and activated at 50-55°C for 30
minutes. 20.0 g (0.13 mol) of N-methyl-o-nitroaniline is then added, and the mixture is
heated to reflux for about 2 hours. The reaction mixture is filtered while hot. Thionyl
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chloride (17.8 g, 0.15 mol) is added dropwise to the filtrate, followed by cooling and
filtration to obtain N-methyl-o-phenylenediamine dihydrochloride.[1]

o Yield: 90.0%.[1]

Step 1: Methylation

. o Methylation
o —
eRialine (KOH, Dimethyl Sulfate, Acetone)

Catalytic Hydrogenation
(H2, Pd/C)

Click to download full resolution via product page

Synthesis workflow for N-Methyl-o-phenylenediamine.

Method 2: Direct Methylation of o-Phenylenediamine

o Materials: o-phenylenediamine, methanol, methyl iodide.[3]

e Procedure: 89 grams (0.82 mole) of o-phenylenediamine are added to one liter of methanol.
25.7 ml (0.41 mole) of methyl iodide is added, and the mixture is refluxed for 2 hours. An
additional 25.7 ml (0.41 mole) of methyl iodide is then added, and the mixture is refluxed for
a total of 12 hours. The majority of the methanol is removed in vacuo. The residual oil is
poured into two liters of crushed ice, and the pH is adjusted to 9.0 with potassium hydroxide.
The mixture is then extracted with diethyl ether, and the extract is dried over potassium
carbonate. The ether is removed in vacuo, and the residue is distilled at approximately
120°C/8 mm to yield N-methyl-o-phenylenediamine.[3]

Purification
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Purification of N-Methyl-o-phenylenediamine can be achieved through distillation or
recrystallization of its salt form.

« Distillation: The crude product can be purified by vacuum distillation.[3]

e Recrystallization: For the dihydrochloride salt, recrystallization can be performed. A general
protocol involves dissolving the crude salt in a suitable hot solvent (e.g., ethanol,
isopropanol, or an ethanol/water mixture) and allowing it to cool slowly to induce
crystallization. The crystals are then collected by vacuum filtration, washed with a small
amount of cold solvent, and dried.[8]

Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of N-
Methyl-o-phenylenediamine.

o Method: A reverse-phase (RP) HPLC method can be used with a C18 column.[5][9]

» Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (MeCN), water, and
an acid such as phosphoric acid or formic acid (for Mass-Spec compatibility).[5]

» Detection: UV detection at 230 nm is suitable for monitoring the effluent.[9]

» Application: This method is scalable and can be used for purity analysis, impurity isolation in
preparative separation, and pharmacokinetic studies.[5]

Applications in Synthesis

N-Methyl-o-phenylenediamine is a crucial intermediate in the synthesis of various
pharmaceuticals and heterocyclic compounds.

Synthesis of Telmisartan

N-Methyl-o-phenylenediamine is a key building block in the synthesis of Telmisartan, an
angiotensin Il receptor antagonist used to treat hypertension.[1][2][4] The synthesis involves
the condensation of N-methyl-1,2-phenylenediamine with a carboxylic acid derivative to form a
bis-benzimidazole intermediate, which is then further functionalized to yield Telmisartan.[2][4]
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Role of N-Methyl-o-phenylenediamine in Telmisartan synthesis.

Synthesis of Benzimidazoles

Benzimidazoles are an important class of heterocyclic compounds with a wide range of
biological activities. N-Methyl-o-phenylenediamine can be used as a precursor for the
synthesis of 1-methyl substituted benzimidazoles. The general synthesis involves the
condensation of N-Methyl-o-phenylenediamine with a carboxylic acid or its derivative.[10][11]

N-Methyl-o-phenylenediamine Carboxylic Acid / Derivative

N

Condensation Reaction

'
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Click to download full resolution via product page

General pathway for Benzimidazole synthesis.

Safety and Handling

N-Methyl-o-phenylenediamine is harmful if swallowed, in contact with skin, or if inhaled.[4] It
causes skin and eye irritation.[4] Appropriate personal protective equipment, including gloves,
eye protection, and a respirator, should be used when handling this chemical.[12] It should be
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stored under an inert gas (nitrogen or argon) at 2—8 °C.[1] The dihydrochloride salt is an acidic
salt and is generally soluble in water, forming solutions with a pH of less than 7.0.[6][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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